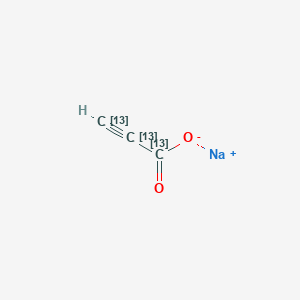
Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide
Description
Carbamimidothioic acid esters are a group of chemicals that have attracted interest due to their potential antimicrobial properties and their use in various chemical transformations. While the specific compound "Carbamimidothioic Acid 9-Hydroxynonyl Ester Bromide" is not directly mentioned, related compounds have been synthesized and evaluated for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related carbamimidothioic acid esters involves several key steps, including the activation of carboxylic acids and their subsequent reaction with amines or alcohols. For example, Barton et al. (2003) described an efficient method for synthesizing bromides from carboxylic acids containing a sensitive functional group, highlighting the versatility of these chemical transformations (Barton, Mackinnon, Perchet, & Tse, 2003).
Molecular Structure Analysis
The molecular structure of carbamimidothioic acid esters can be characterized using various spectroscopic techniques. Studies on related compounds have utilized X-ray diffraction, NMR, and IR spectroscopy to elucidate their structure and confirm the success of the synthetic procedures (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
Carbamimidothioic acid esters undergo various chemical reactions, including hydrolysis and esterification. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the synthesis and characterization of functional monomers like (9-carboxy-nonyl)-dimethyl-[2-(2-methy-acryloyloxy)-ethyl]-ammonium bromide reveal insights into the reactivity and potential applications of these compounds (Hong & Tao, 2006).
Scientific Research Applications
Antimicrobial Properties
Carbamimidothioic acid derivatives, including phenylmethyl ester salts, have shown inhibitory action on both Gram-positive and Gram-negative bacteria, as well as on fungi. This suggests potential antimicrobial applications for carbamimidothioic acid 9-hydroxynonyl ester bromide and related compounds (A. Tait et al., 1990).
Chemical Derivatization Methods
Carbamimidothioic acid esters have been used in derivatization methods, such as the pre-column fluorescence labelling of carboxylic acids. These methods are crucial in analytical chemistry for enhancing detection and analysis of various compounds (H. Lingeman et al., 1984).
Application in Organic Synthesis
Compounds like carbamic acid 2-trimethylsilylethyl ester, which are related to this compound, have been used as ammonia equivalents in organic synthesis. This highlights their utility in the synthesis of various organic compounds, such as anilines with sensitive functional groups (D. Mullick et al., 2010).
Novel Safety-Catch Nitrogen Protecting Group
The 9-(4-bromophenyl)-9-fluorenyl group, a novel safety-catch amine protection, illustrates the use of carbamimidothioic acid esters in the field of nitrogen protection. This application is essential in the synthesis of complex organic molecules (Simon Surprenant et al., 2006).
Biocatalytic and Chemical Transformations
The synthesis of ω-hydroxynonanoic acid from oleic acid through biocatalytic and chemical transformations involves intermediates related to this compound. This process is significant in the development of sustainable and efficient methods for producing valuable chemicals from renewable resources (Satish Koppireddi et al., 2016).
properties
IUPAC Name |
[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OS.BrH/c11-10(12)14-9-7-5-3-1-2-4-6-8-13;/h13H,1-9H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKHEAILJZEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCSC(=[NH2+])N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747286 | |
| Record name | Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511545-93-0 | |
| Record name | Carbamimidothioic acid, 9-hydroxynonyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511545-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(9-hydroxynonyl)thio](imino)methanaminium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)






